1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
Overview
Description
1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
The exact mechanism of action of 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that its thione group may play a role in its biological activity. The thione group has been shown to interact with metal ions, which may be involved in the inhibition of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. This compound has also been shown to inhibit certain enzymes involved in the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in laboratory experiments is its high purity and stability. However, one limitation is that it may not be suitable for certain types of experiments due to its potential interactions with metal ions.
Future Directions
Future research directions for 1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione include further investigation of its mechanism of action, as well as its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for these applications.
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer and neurodegenerative diseases. Future research directions include further investigation of its mechanism of action and potential therapeutic applications.
Scientific Research Applications
1-(2,5-dichlorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown potential as a useful tool in scientific research. It has been studied for its effects on cancer cells, as well as its potential as an anti-inflammatory agent. This compound has also been investigated for its ability to inhibit certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4S/c16-12-3-4-13(17)14(6-12)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPSOLZWKAEDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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